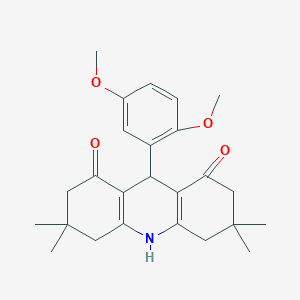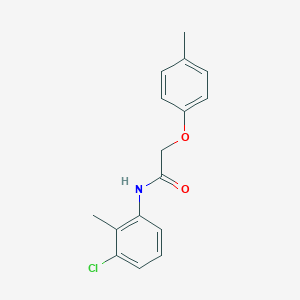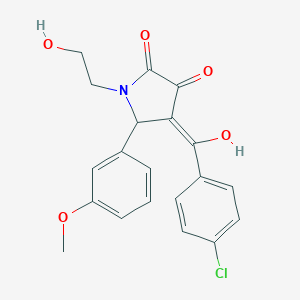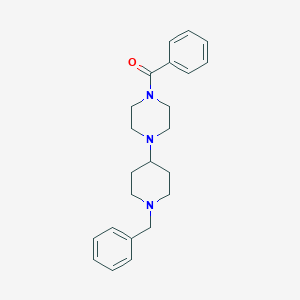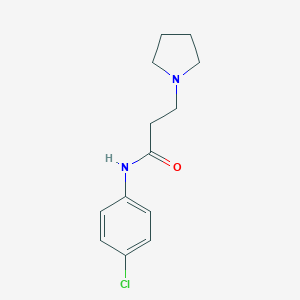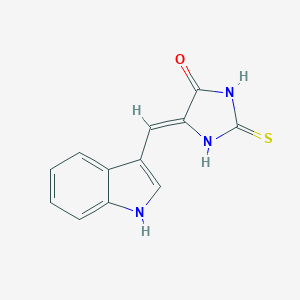
2-(butylsulfanyl)-1,5-dimethyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(butylsulfanyl)-1,5-dimethyl-1H-benzimidazole is an organic compound with the chemical formula C13H18N2S. It is a benzimidazole derivative and has been studied extensively for its potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of 2-(butylsulfanyl)-1,5-dimethyl-1H-benzimidazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and fungi. It may also work by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that 2-(butylsulfanyl)-1,5-dimethyl-1H-benzimidazole has a range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells and fungi. It has also been shown to have neuroprotective effects and may help to prevent the onset of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(butylsulfanyl)-1,5-dimethyl-1H-benzimidazole in lab experiments is its broad spectrum of activity. It has been shown to be effective against a range of cancer cells and fungi. However, one limitation of using this compound is that it may have toxic effects on normal cells. Therefore, careful consideration must be given to the dosage and administration of this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-(butylsulfanyl)-1,5-dimethyl-1H-benzimidazole. One area of research is the development of new and more efficient synthesis methods for this compound. Another area of research is the exploration of its potential use in the treatment of other diseases such as viral infections and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential side effects that may limit its clinical use.
Conclusion:
In conclusion, 2-(butylsulfanyl)-1,5-dimethyl-1H-benzimidazole is a benzimidazole derivative that has been studied extensively for its potential applications in various scientific fields. It has been found to have antifungal, antibacterial, and anticancer properties and may have neuroprotective effects. While there are advantages to using this compound in lab experiments, careful consideration must be given to its potential toxic effects on normal cells. Further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects that may limit its clinical use.
Métodos De Síntesis
The synthesis of 2-(butylsulfanyl)-1,5-dimethyl-1H-benzimidazole involves the reaction of 2-nitroaniline with 1-bromo-2-butene in the presence of a palladium catalyst. The resulting intermediate is then reduced using hydrogen gas in the presence of a palladium on carbon catalyst to yield the final product.
Aplicaciones Científicas De Investigación
2-(butylsulfanyl)-1,5-dimethyl-1H-benzimidazole has been studied extensively for its potential applications in various scientific fields. It has been found to have antifungal, antibacterial, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
2-(butylsulfanyl)-1,5-dimethyl-1H-benzimidazole |
|---|---|
Fórmula molecular |
C13H18N2S |
Peso molecular |
234.36 g/mol |
Nombre IUPAC |
2-butylsulfanyl-1,5-dimethylbenzimidazole |
InChI |
InChI=1S/C13H18N2S/c1-4-5-8-16-13-14-11-9-10(2)6-7-12(11)15(13)3/h6-7,9H,4-5,8H2,1-3H3 |
Clave InChI |
JGEGNXORUMKDEP-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(N1C)C=CC(=C2)C |
SMILES canónico |
CCCCSC1=NC2=C(N1C)C=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



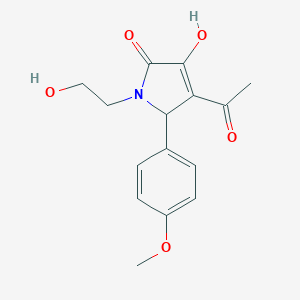
![7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B249229.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B249234.png)
